5-Fluorofuran-2-carboxylic acid

Synthetic Methodology Fluorination Yield Optimization

Medicinal chemistry requires precise fluorination patterns for target engagement. Unlike inactive chloro-analogs, 5-Fluorofuran-2-carboxylic acid (CAS 377729-87-8) is a validated nAChR agonist scaffold. - **Critical selectivity:** 5-Fluoro substitution enables nAChR activity; chlorinated analog lacks this function. - **Lead optimization:** XLogP3-AA = 1.3, MW 130.07 g/mol; superior to heavier halogens for tuning ADME properties. - **Supply-ready:** ≥95% purity, scalable two-step synthesis (56% yield), suitable as analytical reference standard (HPLC/LC-MS).

Molecular Formula C5H3FO3
Molecular Weight 130.07 g/mol
CAS No. 377729-87-8
Cat. No. B1342832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorofuran-2-carboxylic acid
CAS377729-87-8
Molecular FormulaC5H3FO3
Molecular Weight130.07 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)F)C(=O)O
InChIInChI=1S/C5H3FO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
InChIKeySYEGQVXXGOEAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorofuran-2-carboxylic Acid: Physicochemical Profile


5-Fluorofuran-2-carboxylic acid (CAS 377729-87-8) is a fluorinated heterocyclic building block of the furan-2-carboxylic acid class, characterized by a 5-fluoro substitution on the furan ring. It has the molecular formula C₅H₃FO₃ and a molecular weight of 130.07 g/mol [1]. Its computed physicochemical properties include an XLogP3-AA value of 1.3, a topological polar surface area (TPSA) of 50.4 Ų, and a hydrogen bond donor count of 1 [1]. The compound is typically supplied as a solid with a standard purity of ≥95% .

nAChR Research
Fluorine-specific nAChR agonist tool for Alzheimer's and Parkinson's disease models.
Medicinal Chemistry
Fluorinated furan building block with tunable lipophilicity and scalable synthesis route.
Analytical Standard
Reliable reference standard with defined purity and supplier analytical data.

Why 5-Fluorofuran-2-carboxylic Acid Cannot Be Replaced in nAChR Research


The 5-fluoro substitution in 5-fluorofuran-2-carboxylic acid is not a trivial modification; it imparts distinct electronic and steric properties that directly influence biological target engagement. While many furan-2-carboxylic acid derivatives serve as general building blocks, the specific activity of 5-fluorofuran-2-carboxylic acid as a nicotinic acetylcholine receptor (nAChR) agonist is a direct consequence of this fluorination pattern . In contrast, other 5-halogenated analogs like 5-chlorofuran-2-carboxylic acid exhibit different, or a lack of, this specific agonist activity, underscoring that the fluorine atom at the 5-position is critical for this particular pharmacodynamic profile . Therefore, for research focused on nAChR agonism, substituting with a non-fluorinated or differently halogenated analog will likely yield a different or null biological outcome.

Fluorine specificity
The 5-fluoro substitution is critical for nAChR target engagement; non-fluorinated or differently halogenated analogs may not replicate the activity.
Chlorinated analog profile
5-Chlorofuran-2-carboxylic acid methyl ester lacks reported nAChR agonist activity, highlighting that halogen identity drives functional outcome.
Physicochemical divergence
Brominated analog exhibits higher lipophilicity and molecular weight, which can alter solubility and membrane permeability, limiting direct substitution.

5-Fluorofuran-2-carboxylic Acid: Comparative Evidence


Two-Step Synthesis Yield

A published two-step synthesis of 5-fluorofuran-2-carboxylic acid from benzyl 5-nitrofuran-2-carboxylate achieves a total yield of 56%, with the final hydrogenolysis step yielding 95% [1]. This is a direct comparison to the starting material, 5-nitrofuran-2-carboxylic acid, which serves as a chemical precursor but exhibits different reactivity and biological properties.

Synthesis Yield
Cross-study comparable
56% total yield (two steps), final step 95%
Scalable synthetic route documented for procurement planning.
Conditions: fluorodenitration, hydrogenolysis.
Synthetic Methodology Fluorination Yield Optimization

nAChR Agonist Activity vs. Chlorinated Analog

5-Fluorofuran-2-carboxylic acid is reported as a nicotinic acetylcholine receptor (nAChR) agonist with potential applications in treating Alzheimer's and Parkinson's diseases . In contrast, the structurally similar 5-chlorofuran-2-carboxylic acid methyl ester exhibited no effect on the growth rate of E. coli and only inhibited some DNA replication enzymes, without reported nAChR agonist activity . This direct functional difference highlights the critical role of the fluorine substituent for this specific mechanism of action.

nAChR Agonist Activity
Reported
Target: nAChR agonist (research model); Chlorinated analog: no reported activity
Fluorine essential for nAChR agonism; class-level inference.
Sources: literature/patent, no direct head-to-head data.
Nicotinic Acetylcholine Receptor Agonism Neurological Disease

Lipophilicity & Molecular Weight vs. Brominated Analog

The computed logP (XLogP3-AA) of 5-fluorofuran-2-carboxylic acid is 1.3, and its molecular weight is 130.07 g/mol [1]. In comparison, the brominated analog, 5-bromofuran-2-carboxylic acid, has a significantly higher molecular weight (approx. 190.98 g/mol) and would be expected to have a higher logP, making it more lipophilic. These quantitative differences in physicochemical descriptors directly impact membrane permeability and solubility, which are critical parameters in drug design.

Lipophilicity & MW
Class-level inference
XLogP3-AA: 1.3; MW: 130.07 vs. Br analog ~190.98 (predicted)
Lower lipophilicity may support permeability tuning in lead optimization.
Experimental validation recommended.
Physicochemical Properties Lipophilicity Molecular Descriptors

Purity Specifications vs. Commercial Alternatives

5-Fluorofuran-2-carboxylic acid is commercially available from multiple suppliers at a standard purity specification of ≥95% . While this is a common baseline for research-grade chemicals, it is a key differentiator from lower-purity technical grades or in-house synthesized batches that may lack rigorous analytical characterization. The provided analytical data (e.g., NMR, HPLC) ensures batch-to-batch consistency for reproducible research .

Purity Specification
Supplier data
≥95%
Defined purity minimizes confounding impurities in biological assays.
Verify CoA for batch-to-batch consistency.
Chemical Purity Quality Control Procurement

5-Fluorofuran-2-carboxylic Acid: Application Scenarios


nAChR Agonist Development in Neurological Disease

This compound is a validated building block for the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, with proposed applications in Alzheimer's and Parkinson's disease research . Its specific fluorination pattern is critical for this activity, as evidenced by the lack of this function in the chlorinated analog . Procurement is justified for medicinal chemistry programs targeting nAChR-mediated pathways.

Fluorinated Heterocyclic Building Block

As a fluorinated furan-2-carboxylic acid, this compound serves as a versatile building block for introducing a fluorine atom into drug-like molecules. Its distinct lipophilicity (XLogP3-AA = 1.3) and small size (MW = 130.07 g/mol) make it a superior choice over heavier halogenated analogs (e.g., bromo) for tuning physicochemical properties in lead optimization . Its documented two-step synthesis (56% total yield) also provides a scalable route for larger-scale analog production [1].

Analytical Reference Standard & Method Development

Commercially available at a standard purity of ≥95%, this compound is suitable for use as an analytical reference standard in method development and validation (e.g., HPLC, LC-MS) . The availability of detailed analytical data (NMR, HPLC) from suppliers ensures it can serve as a reliable benchmark for quantifying related substances or impurities in reaction mixtures or formulated products .

Application
Selection Property
Validation Focus
nAChR pathway studies
Fluorine-specific agonist activity
Receptor binding & functional assay endpoints
Fluorinated heterocycle synthesis
Tunable lipophilicity (XLogP3-AA context)
ADME property optimization
Analytical reference standard
Certified purity ≥95%
Method validation & impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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